molecular formula C14H8O4 B191064 2,6-Dihydroxyanthraquinone CAS No. 84-60-6

2,6-Dihydroxyanthraquinone

Cat. No. B191064
CAS RN: 84-60-6
M. Wt: 240.21 g/mol
InChI Key: APAJFZPFBHMFQR-UHFFFAOYSA-N
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Description

2,6-Dihydroxyanthraquinone, also known as Anthraflavic acid or Anthraflavin, is an organic compound with the molecular formula C14H8O4 . It is a potent and specific inhibitor of cytochrome P-448 activity . It is a dihydroxyanthraquinone that is anthracene substituted by hydroxy groups at C-3 and C-7 and oxo groups at C-9 and C-10 .


Synthesis Analysis

The synthesis of 2,6-Dihydroxyanthraquinone has been a subject of research. A study published in Nature Communications reported the molecular engineering of dihydroxyanthraquinone-based electrolytes for high-capacity aqueous organic redox flow batteries . Another study discussed the solvation regulation strategy to extend the lifetime of 2,6-dihydroxyanthraquinone (DHAQ) electrolytes .


Molecular Structure Analysis

The molecular structure of 2,6-Dihydroxyanthraquinone consists of 14 carbon atoms, 8 hydrogen atoms, and 4 oxygen atoms . The single crystal structure has been investigated by X-ray diffraction and is assigned as monoclinic .


Chemical Reactions Analysis

In terms of chemical reactions, a study in Nature Communications initially demonstrated the presence of a hydrogen bond-mediated degradation mechanism of DHAQ molecules during electrochemical reactions . Another study documented the first case of a solvation regulation strategy to extend the lifetime of 2,6-dihydroxyanthraquinone (DHAQ) electrolytes .


Physical And Chemical Properties Analysis

2,6-Dihydroxyanthraquinone is a solid substance . It has a molecular weight of 240.21 . It is soluble in DMSO . Its melting point is greater than 320 °C, and it has a boiling point of 342.92°C .

Scientific Research Applications

  • Organic Semiconductors for Optoelectronic Devices : It is used for doping molecular materials based on ferrocene, with potential applications in organic semiconductors, particularly in optoelectronic devices (Vergara, Medel, Rios, & Salcedo, 2019).

  • Optical Properties in Single Crystals : Its polarization dependence and temperature dependence in absorption and luminescence spectra have been studied in single crystal form, contributing to knowledge about electronic energy levels and anisotropic effects (Namsrai et al., 2013).

  • Photoinitiators in Photopolymerization : 2,6-Dihydroxyanthraquinone derivatives have been explored as natural dyes and versatile photoinitiators for photopolymerization, with potential applications in materials science and manufacturing (Zhang et al., 2016).

  • Acid-Base Indicators : Its use as an acid-base indicator in isopropyl alcohol medium has been studied, showing potential applications in analytical chemistry (Barbosa, Sánchez, & Bosch, 1984).

  • Reagent for Boric Acid : It has been proposed as an organic reagent for boric acid, particularly in the determination of boric acid transfers from pharmaceutical grade glass (Ruggieri, 1961).

  • Solvatochromic Studies : Its behavior in binary aqueous mixtures has been analyzed for solvatochromic studies, contributing to the understanding of solvent-solute interactions in chemistry (Reta, Anunziata, Cattana, & Silber, 1995).

  • Antibacterial Properties : Its derivatives have shown antibacterial properties, particularly against certain strains of intestinal bacteria, highlighting its potential in pharmaceutical and medical applications (Sung et al., 2004).

  • Aryl Hydrocarbon Receptor Interaction : The suppression of DNA-binding activity of the aryl hydrocarbon receptor by dihydroxyanthraquinones has been studied, which is significant in understanding the molecular mechanisms of environmental contaminants (Fukuda et al., 2009).

Safety And Hazards

2,6-Dihydroxyanthraquinone is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also suspected of causing cancer . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

The future directions of 2,6-Dihydroxyanthraquinone research are promising. It has been used as a starting material to synthesize tetrahydroxy tetrathiafulvalene (TTF) derivatives, which are used as redox-active building blocks in supramolecular and materials science . A study in Nature Communications reported the molecular engineering of dihydroxyanthraquinone-based electrolytes for high-capacity aqueous organic redox flow batteries . Another study documented the first case of a solvation regulation strategy to extend the lifetime of 2,6-dihydroxyanthraquinone (DHAQ) electrolytes .

properties

IUPAC Name

2,6-dihydroxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H8O4/c15-7-1-3-9-11(5-7)14(18)10-4-2-8(16)6-12(10)13(9)17/h1-6,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APAJFZPFBHMFQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=O)C3=C(C2=O)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6036546
Record name 2,6-Dihdroxyanthraquinone
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Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2,6-Dihydroxyanthraquinone

CAS RN

84-60-6
Record name 2,6-Dihydroxyanthraquinone
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Record name 2,6-Dihydroxyanthraquinone
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Record name Anthraflavic acid
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Record name 9,10-Anthracenedione, 2,6-dihydroxy-
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Record name 2,6-Dihdroxyanthraquinone
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Record name 2,6-dihydroxyanthraquinone
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Record name 2,6-DIHYDROXYANTHRAQUINONE
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Synthesis routes and methods

Procedure details

1-hydroxycyclohexyl phenyl ketone; 1,5-dihydroxyanthraquinone; 1,3-diphenyl-1,3-propanedione;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
533
Citations
K Peng, Y Li, G Tang, Y Liu, Z Yang… - Energy & Environmental …, 2023 - pubs.rsc.org
In the development of aqueous organic redox flow batteries (AORFBs), anthraquinone derivatives (AQs) attract a great deal of attention as the most promising negative electrolytes. The …
Number of citations: 7 pubs.rsc.org
J Gómez-Lara, VA Basiuk, EV Basiuk… - Journal of chemical …, 1999 - Springer
A 1:2:2 complex of diaza crown ether 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane, anthraflavic acid (2,6-dihydroxyanthraquinone) and water has been synthesized. The crystal is …
Number of citations: 9 link.springer.com
MR Reta, R Cartana, JD Anunziata, JJ Silber - Spectrochimica Acta Part A …, 1993 - Elsevier
The solvent effects on the electronic absorption spectra of 9,10-anthraquinone (AQ) and its symmetric dihydroxy derivatives namely 1,5-dihydroxyanthraquinone (1,5-DHAQ) and 2,6-…
Number of citations: 29 www.sciencedirect.com
N Namsrai, M Yamasaki, T Yoshinari, S Nagasaka… - Ifost, 2013 - ieeexplore.ieee.org
A study has been made on the polarization dependence and the temperature dependence of absorption and luminescence spectra of a 2,6-dihydroxyanthraquinone single crystal. The …
Number of citations: 3 ieeexplore.ieee.org
C Wang, Z Yang, B Yu, H Wang, K Zhang, G Li… - Journal of Power …, 2022 - Elsevier
Aqueous redox flow batteries (ARFBs) based on the electrolytes of organic redox-active species with low cost, abundant sources are very attractive for application in large-scale energy …
Number of citations: 17 www.sciencedirect.com
I Fukuda, A Kaneko, S Nishiumi, M Kawase… - Journal of bioscience …, 2009 - Elsevier
Anthraquinones are widely present in plant kingdom, and clinically used as laxatives. Environmental contaminants, dioxins, develop various adverse effects through transformation of a …
Number of citations: 25 www.sciencedirect.com
J Hu, R Liang, W Tang, H He, C Fan - International Journal of Hydrogen …, 2020 - Elsevier
A new polyanionic organic cathode, namely sodium 2,6-dihydroxyanthraquinone (AQ26ONa), is synthesized and fully characterized for sodium-ion batteries (SIBs). Due to the two ionic …
Number of citations: 15 www.sciencedirect.com
G Zhao, X Yan, Y Dai, J Xiong, Q Zhao, X Wang, H Yu… - Small, 2023 - Wiley Online Library
The lack of acid‐proof high‐potential cathode largely limits the development and competitiveness of proton batteries. Herein, the authors systematically investigated six …
Number of citations: 3 onlinelibrary.wiley.com
H Matsuda, H Shimoda, T Morikawa… - Bioorganic & Medicinal …, 2001 - Elsevier
The methanolic extract from the roots of Polygonum (P.) cuspidatum was found to enhance cell proliferation at 30 or 100μg/mL in MCF-7, an estrogen-sensitive cell line. By bioassay-…
Number of citations: 215 www.sciencedirect.com
S Guiheneuf, A Le, T Godet‐Bar… - …, 2021 - Wiley Online Library
The performance of a redox compound in redox flow batteries (RFB) highly depends on the electrolytic medium and operating conditions. It is exemplified in this work with the …

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